

# EPA 533 vs 537.1 PFTeDA drinking water analysis

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**Compound Focus:** Perfluorotetradecanoic acid

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## Introduction to PFAS Drinking Water Analysis

Per- and polyfluoroalkyl substances (PFAS) are a group of synthetic chemicals that have become significant environmental contaminants due to their persistence and potential health effects. The U.S. Environmental Protection Agency (EPA) has developed specific analytical methods to detect and quantify PFAS in drinking water at low concentrations (parts-per-trillion level) [1]. **EPA Methods 533 and 537.1** are the two primary drinking water methods approved for compliance monitoring under the Fifth Unregulated Contaminant Monitoring Rule (UCMR 5) and the PFAS National Primary Drinking Water Regulation (NPDWR) [1]. These methods use solid phase extraction (SPE) followed by liquid chromatography/tandem mass spectrometry (LC-MS/MS) to achieve the required sensitivity and selectivity [2] [3] [4].

## Comparative Overview of EPA Methods 533 and 537.1

### Key Characteristics and Differences

The table below summarizes the fundamental differences between EPA Methods 533 and 537.1:

*Table 1: Fundamental Characteristics of EPA Methods 533 and 537.1*

Characteristic	EPA Method 533	EPA Method 537.1
Target Analytes	25 PFAS compounds [4]	18 PFAS compounds [3]
Includes PFTeDA	Yes [5] [4]	Yes [5] [3]
SPE Chemistry	Weak Anion Exchange (WAX) [4]	Styrene-divinylbenzene (S-DVB) [3]
Extraction Approach	Isotope Dilution Anion Exchange [2] [4]	Standard Solid Phase Extraction [3]
Shorter-chain PFAS	Includes PFBA, PFPeA, PFPeS [5] [4]	Does not include shorter-chain acids (PFBA, PFPeA) [5]
Fluorotelomer sulfonates	Includes 4:2 FTS, 6:2 FTS, 8:2 FTS [4]	Not included [3]
Sample Preservation	Required; changes prohibited [4]	Required; changes prohibited [3]

## PFAS Analyte Coverage

The EPA designed Methods 533 and 537.1 to be complementary. While there is significant overlap in the PFAS compounds they detect, each method includes unique analytes [5] [1]. When used together, they enable laboratories to effectively measure 29 unique PFAS compounds in drinking water [1] [6].

Table 2: Select PFAS Analytes in EPA Methods 533 and 537.1

PFAS Analyte	Abbreviation	EPA Method 533	EPA Method 537.1
Perfluorotetradecanoic acid	PFTeDA	✓ [5] [4]	✓ [5] [3]
Perfluorobutanoic acid	PFBA	✓ [5] [4]	
Perfluoropentanoic acid	PFPeA	✓ [5] [4]	

PFAS Analyte	Abbreviation	EPA Method 533	EPA Method 537.1
Perfluorohexanoic acid	PFHxA	✓ [5] [4]	✓ [5] [3]
Perfluorooctanoic acid	PFOA	✓ [5] [4]	✓ [5] [3]
Perfluorodecanoic acid	PFDA	✓ [5] [4]	✓ [5] [3]
Perfluorobutanesulfonic acid	PFBS	✓ [5] [4]	✓ [5] [3]
Perfluorohexanesulfonic acid	PFHxS	✓ [5] [4]	✓ [5] [3]
Perfluorooctanesulfonic acid	PFOS	✓ [5] [4]	✓ [5] [3]
Hexafluoropropylene oxide dimer acid (GenX)	HFPO-DA	✓ [5] [4]	✓ [5] [3]
4,8-Dioxa-3H-perfluorononanoic acid	ADONA	✓ [5] [4]	✓ [5] [3]
1H,1H,2H,2H-Perfluorooctane sulfonic acid (6:2 FTS)	6:2 FTS	✓ [4]	

## Detailed Analytical Protocol for PFTeDA Analysis

### Sample Collection and Preservation

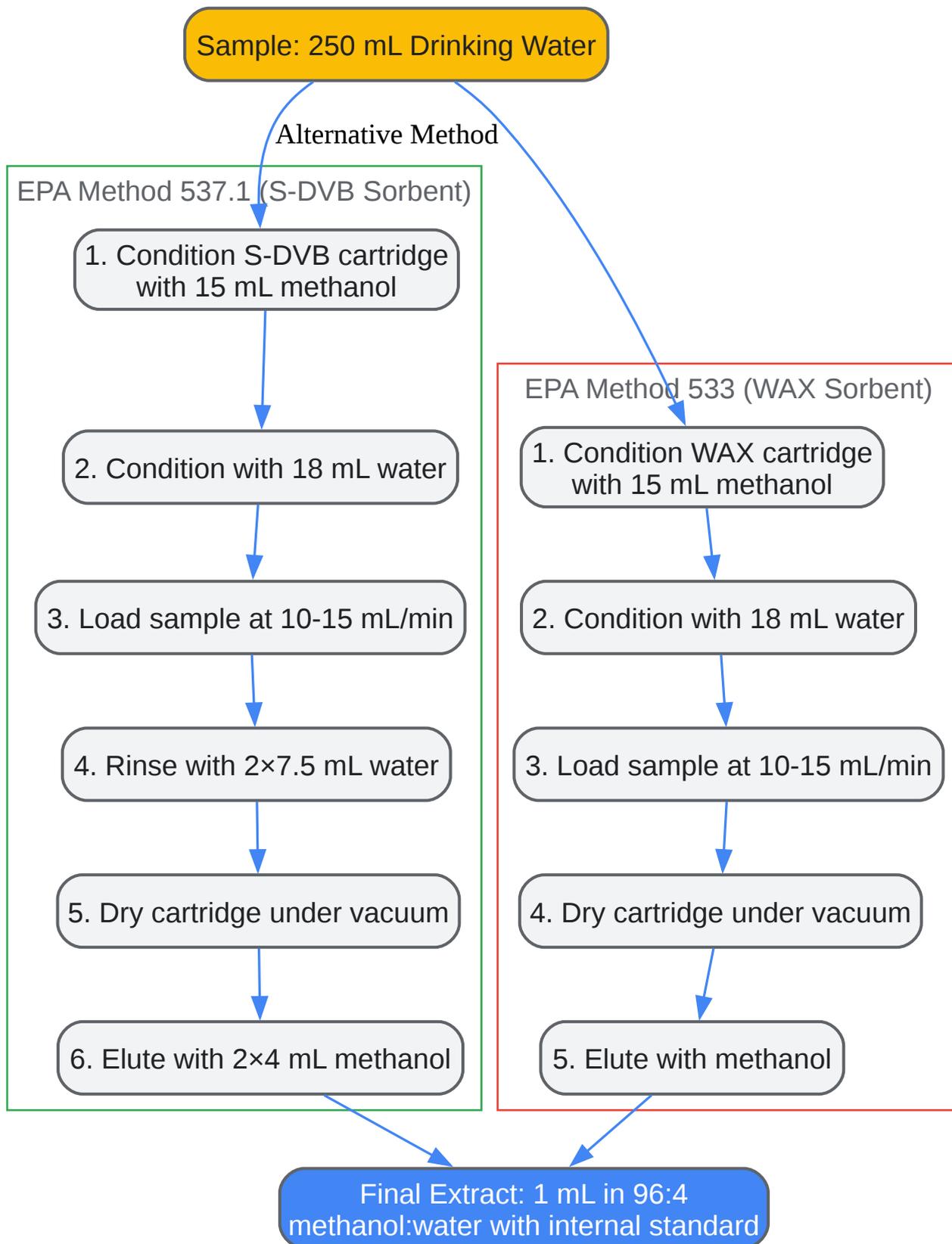
Proper sample collection and preservation are critical for accurate PFTeDA quantification in both methods:

- **Sample Bottles:** Use 250 mL polypropylene bottles [7]. **Note:** Avoid using any materials containing fluoropolymers as they are potential sources of contamination [8].
- **Preservation:** Add 1 g of Trizma (a pH buffer) to the sample bottle before shipping to the sampling location or weigh the bottle before and after sample collection to determine the sample mass [7].
- **Holding Time:** Samples should be extracted within 14 days of collection and analyzed within 28 days of extraction [8].

### Solid Phase Extraction (SPE)

The SPE procedures differ significantly between the two methods due to their different sorbent chemistries:

*Graph 1: Solid Phase Extraction Workflow Comparison*



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## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Both methods employ LC-MS/MS with negative mode electrospray ionization, but allow some flexibility in specific instrument conditions:

Table 3: LC-MS/MS Conditions for PFTeDA Analysis

Parameter	EPA Method 533	EPA Method 537.1	Recommended Setting for PFTeDA
<b>Analytical Column</b>	C18 column [4]	C18 column [3]	C18, 50-100 mm length, 2.1 mm ID [3] [4]
<b>Particle Size</b>	Not specified [4]	Not specified [3]	1.8-3.0 $\mu\text{m}$ [3] [4]
<b>Delay Column</b>	Recommended [4]	Recommended [7]	C18 guard column [7]
<b>Mobile Phase</b>	Methanol/water with ammonium salts [4]	Methanol/water with ammonium acetate [3]	Methanol/water with ammonium acetate or formate
<b>Gradient</b>	Not specified [4]	Not specified [3]	10-100% organic over 10-15 minutes [7]
<b>Flow Rate</b>	Not specified [4]	Not specified [3]	0.6 mL/min [7]
<b>Injection Volume</b>	Not specified [4]	Not specified [3]	10 $\mu\text{L}$ [7]
<b>Ionization Mode</b>	Negative ESI [2]	Negative ESI [3]	Negative Electrospray Ionization
<b>Mass Analyzer</b>	Tandem Mass Spectrometer [2]	Tandem Mass Spectrometer [3]	Triple Quadrupole MRM

## Quality Control Requirements

Both methods prescribe rigorous quality control procedures to ensure data quality:

- **Initial Calibration:** Minimum of 5 concentration levels with correlation coefficient ( $r^2$ ) > 0.99 [7]
- **Continuing Calibration:** Verify every 12 hours with accuracy of  $\pm 30\%$  [7]
- **Method Blanks:** Must be below 1/3 of the Method Reporting Limit (MRL) [7]
- **Laboratory Control Samples:** Analyze with each batch with recovery of 70-130% [8]
- **Surrogate Standards:** Isotope-labeled internal standards required for every sample [7]

## Method Performance for PFTeDA

### Sensitivity and Detection Limits

Both methods can achieve excellent sensitivity for PFTeDA when properly optimized:

- **Method Detection Limit (MDL):** Both methods can achieve MDLs in the range of 0.08-0.2 ng/L for most PFAS compounds when using sensitive MS/MS instrumentation [7]
- **Reporting Limits:** Typically 2-5 ng/L for PFTeDA, depending on laboratory capability and instrument sensitivity

### Selecting the Appropriate Method

The choice between Method 533 and 537.1 depends on several factors:

- **Regulatory Requirements:** For UCMR 5 or NPDWR compliance, use the method specified by the regulatory agency [1]
- **Target Analytes:** If PFTeDA is the primary concern, both methods are suitable. For broader PFAS characterization, consider the complementary nature of both methods [5]
- **Laboratory Capability:** Consider the laboratory's experience and validation data for each method
- **Project Objectives:** For drinking water compliance, both are acceptable; for other matrices like wastewater or soil, consider EPA Method 1633 [5]

## Conclusion

Both EPA Methods 533 and 537.1 provide robust analytical approaches for detecting PFTeDA in drinking water at parts-per-trillion levels. **Method 533** offers broader coverage of shorter-chain PFAS and

fluorotelomer sulfonates using weak anion exchange SPE, while **Method 537.1** uses styrene-divinylbenzene SPE and has been widely implemented for UCMR monitoring. For comprehensive PFAS characterization, including PFTeDA, many laboratories utilize both methods to leverage their complementary analyte lists, enabling detection of 29 unique PFAS compounds as required by the EPA's drinking water regulations [1] [6]. Proper implementation of either method requires strict adherence to sample collection protocols, rigorous quality control, and contamination control measures throughout the analytical process.

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